molecular formula C13H16ClNO4S B6208961 benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis CAS No. 2703781-70-6

benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis

Cat. No.: B6208961
CAS No.: 2703781-70-6
M. Wt: 317.8
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Description

Benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis, is a chemical compound with the molecular formula C13H16ClNO4S. It is known for its unique structure, which includes a cyclobutyl ring substituted with a chlorosulfonylmethyl group and a benzyl carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis, typically involves the reaction of cyclobutylamine with benzyl chloroformate in the presence of a base to form the benzyl carbamate intermediate. This intermediate is then reacted with chlorosulfonylmethyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis, can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized carbamates .

Scientific Research Applications

Benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis, has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis, involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function, which underlies its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis, is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

2703781-70-6

Molecular Formula

C13H16ClNO4S

Molecular Weight

317.8

Purity

95

Origin of Product

United States

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